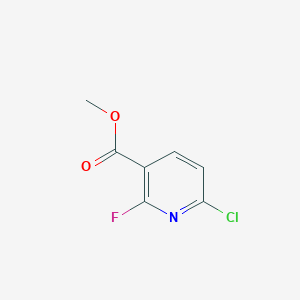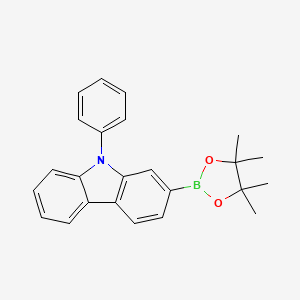
9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Overview
Description
9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a compound used in the production of OLED (Organic Light Emitting Diodes), a flat light emitting technology made by placing a series of organic thin films between two conductors .
Molecular Structure Analysis
The molecular formula of 9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is C24H24BNO2. Its average mass is 369.264 Da and its monoisotopic mass is 369.190002 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole include a melting point of 147.0 151.0 °C .Scientific Research Applications
Fluorescent Probes : A study by You-min (2014) explored the synthesis of novel near-infrared indole carbazole borate fluorescent probes. They synthesized 9-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-3-carbaldehyde, which is a derivative of carbazole. This compound was found to be a promising near-infrared fluorescence probe (Shen You-min, 2014).
Synthesis of Organic Electron-Donors : Bifari and El-Shishtawy (2021) reported the efficient synthesis of organic electron-donors derived from carbazole and phenoxazine. These synthesized compounds, including derivatives of 9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, could be key intermediates in synthetic approaches (Elham N. Bifari & R. El-Shishtawy, 2021).
Electro-Optical Properties for OLEDs : Seo and Lee (2017) investigated the synthesis and electro-optical properties of spiro-based host material, which included the derivative of carbazole, for stable blue phosphorescent OLEDs. The study highlighted the enhanced thermal stability and high luminescence efficiency of these materials (M. Seo & Sungkoo Lee, 2017).
Conjugated Polymers and Copolymers : Grigoras and Antonoaia (2005) synthesized fully conjugated copolymers containing carbazole and other units through a palladium-catalyzed Suzuki coupling method. These polymers were characterized for their potential applications in various fields (M. Grigoras & N. Antonoaia, 2005).
Antimicrobial Activities of Carbazole Derivatives : Salih, Salimon, and Yousif (2016) utilized carbazole as a precursor to prepare new heterocyclic derivatives with antimicrobial activities. This study highlights the potential of carbazole derivatives in the development of new antimicrobial agents (N. Salih, J. Salimon & E. Yousif, 2016).
Bipolar Host Materials for OLEDs : Hu et al. (2018) designed and synthesized three bipolar hosts derived from carbazole for red phosphorescence organic light emitting devices (PhOLEDs). These compounds exhibited excellent physical properties, including high thermal stabilities and balanced charge transport, making them promising for OLED applications (Mingming Hu et al., 2018).
Organic Semiconductors for Thin-Film Transistors : Lee et al. (2016) synthesized phenyl and phenylthienyl derivatives end-functionalized with carbazole for organic thin-film transistors (OTFTs). These compounds showed promising characteristics as organic semiconductors, with good carrier mobility and current on/off ratio (Eunsoo Lee et al., 2016).
Safety And Hazards
This compound may cause skin irritation (H315) and serious eye irritation (H319). After handling, it is recommended to wash skin thoroughly. Protective gloves, eye protection, and face protection should be worn. If skin contact occurs, wash with plenty of water. If eye irritation persists, seek medical attention .
properties
IUPAC Name |
9-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BNO2/c1-23(2)24(3,4)28-25(27-23)17-14-15-20-19-12-8-9-13-21(19)26(22(20)16-17)18-10-6-5-7-11-18/h5-16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXIRZBTTICLCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4N3C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
CAS RN |
1246669-45-3 | |
| Record name | 9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



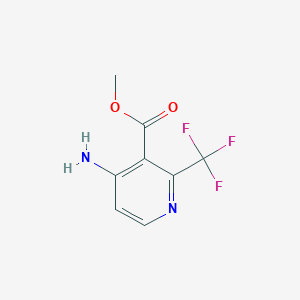
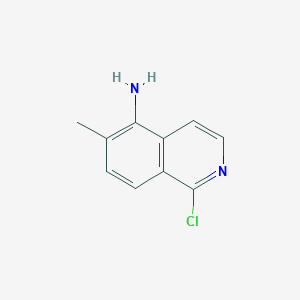
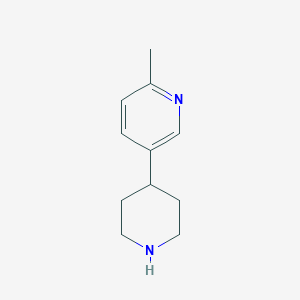

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1429193.png)
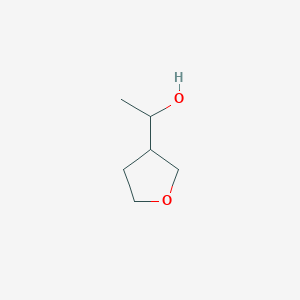
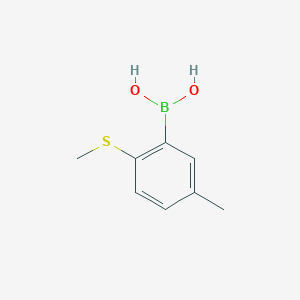
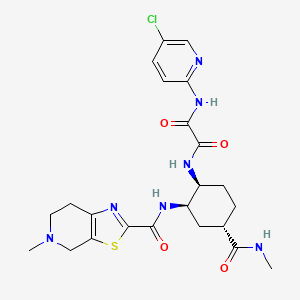
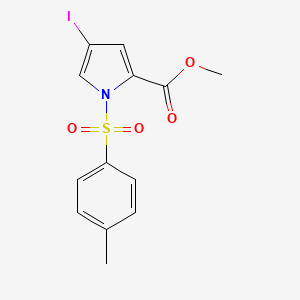
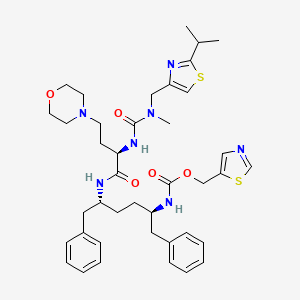
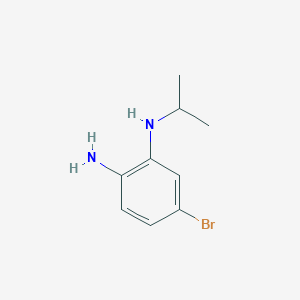
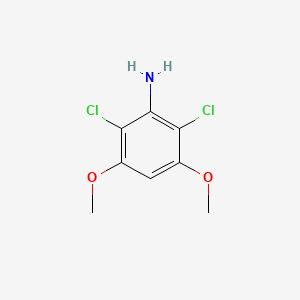
![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B1429205.png)
